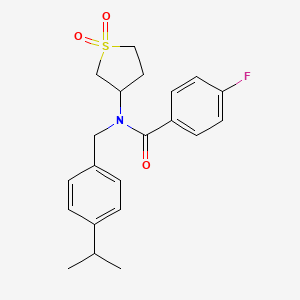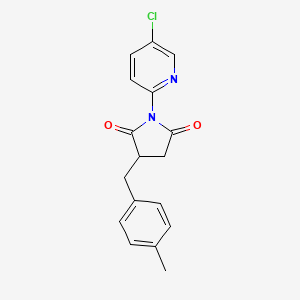
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
描述
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, also known as AMPT, is a chemical compound that has been studied extensively in the field of neuroscience. This compound has been found to have a unique mechanism of action that makes it a valuable tool for studying the role of dopamine in the brain.
作用机制
As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione inhibits tyrosine hydroxylase, the enzyme responsible for converting tyrosine to dopamine. This inhibition leads to a decrease in dopamine levels in the brain. This decrease in dopamine can have significant effects on behavior and brain function. For example, dopamine plays a critical role in reward processing and motivation, so a decrease in dopamine levels can lead to a decrease in motivation and reward-seeking behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been well studied. As mentioned, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione leads to a decrease in dopamine levels in the brain. This decrease in dopamine can lead to changes in behavior and brain function. For example, studies have shown that 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can lead to a decrease in reward-seeking behavior and can impair decision-making abilities.
实验室实验的优点和局限性
One advantage of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its specificity for dopamine synthesis. Because 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione specifically inhibits tyrosine hydroxylase, researchers can be confident that the effects they observe are due to a decrease in dopamine levels. However, one limitation of using 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is that it can have off-target effects on other neurotransmitter systems. For example, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to decrease norepinephrine levels in addition to dopamine levels.
未来方向
There are several future directions for research on 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the role of dopamine in addiction. By studying the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on reward-seeking behavior, researchers can gain insight into the role of dopamine in addiction and potentially develop new treatments for addiction. Additionally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on other neurotransmitter systems to gain a better understanding of its off-target effects. Finally, researchers could investigate the effects of 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione on brain function in different populations, such as individuals with psychiatric disorders or neurological conditions.
科学研究应用
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has been used extensively in the field of neuroscience to study the role of dopamine in the brain. Specifically, 5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a competitive inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis. By inhibiting dopamine synthesis, researchers can study the effects of dopamine depletion on behavior and brain function.
属性
IUPAC Name |
3-(1-adamantyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-12-3-2-4-16(5-12)22-17(20-21-18(22)23)19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-11H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFMESFTPPTKDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-adamantyl)-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-hydroxy-2-phenylethyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4078814.png)
![N-1,3-benzothiazol-2-yl-2-({4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4078820.png)

![N-[5-(4-methoxy-1-phthalazinyl)-2-(4-morpholinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B4078827.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4078830.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4078836.png)
![2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[4-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4078838.png)
![4-{4-[(2-hydroxypropyl)amino]-3-nitrophenyl}-2-methyl-1(2H)-phthalazinone](/img/structure/B4078843.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B4078851.png)
![ethyl 2-chloro-5-({[(5-{[(4-chlorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4078871.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-4-[(diphenylacetyl)amino]benzamide](/img/structure/B4078874.png)

![3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4078889.png)
![1-benzyl-5-chloro-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4078904.png)